2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid (95%) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a crystalline solid with a melting point of 113-115 °C and a molecular weight of 271.56 g/mol. The compound has a wide range of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a component of various analytical techniques. In
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid has a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a component of various analytical techniques. For example, it can be used in the synthesis of pyridines, quinolines, and other heterocyclic compounds. It can also be used in the synthesis of polymers and for the catalytic hydrogenation of alkenes and alkynes. Furthermore, it can be used in the analysis of organic compounds, such as the analysis of fatty acids and amino acids.
Mechanism of Action
2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid acts as a catalyst in organic reactions. It is believed to act by forming a complex with the reactants, which facilitates the reaction. This complex is believed to be stabilized by the presence of the nitro group on the benzoic acid moiety. The nitro group is believed to act as a hydrogen bond acceptor, which helps to stabilize the complex.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
The major advantage of using 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid in laboratory experiments is its relative stability. It is not known to degrade or decompose under normal laboratory conditions, making it ideal for use in long-term experiments. However, it should be noted that the compound is sensitive to light, and should be stored in a dark, cool place.
Future Directions
There are a number of potential future directions for research involving 2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid. First, further research could be conducted to determine the efficacy of the compound as a catalyst for organic reactions. Second, further research could be conducted to determine the potential applications of the compound in the synthesis of other compounds, such as pyridines, quinolines, and other heterocyclic compounds. Third, further research could be conducted to determine the potential applications of the compound in the analysis of organic compounds, such as the analysis of fatty acids and amino acids. Finally, further research could be conducted to determine the potential applications of the compound in other areas, such as drug development and biomedical research.
Synthesis Methods
2-(3-Chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid can be synthesized in two steps. The first step involves the reaction of 4-nitrobenzoic acid with 3-chloro-4-methoxycarbonylphenylmagnesium bromide in the presence of a catalyst such as lithium chloride or sodium hydroxide. This reaction produces 4-nitro-3-chloro-4-methoxycarbonylphenyl benzoate. The second step involves the hydrolysis of the benzoate to produce 2-(3-chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid.
properties
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)11-4-2-8(6-13(11)16)12-7-9(17(21)22)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMSDVQEWUAJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692024 |
Source
|
Record name | 3'-Chloro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-39-3 |
Source
|
Record name | 3'-Chloro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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